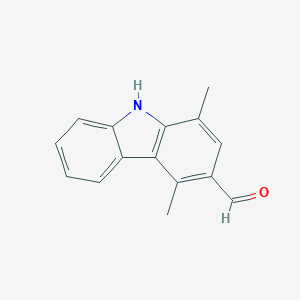

1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Description

Properties

IUPAC Name |

1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-9-7-11(8-17)10(2)14-12-5-3-4-6-13(12)16-15(9)14/h3-8,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIBCEUGIZGZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162869 | |

| Record name | 1,4-Dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14501-66-7 | |

| Record name | 1,4-Dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014501667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14501-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, a pivotal intermediate in the synthesis of various functional organic molecules. Carbazoles and their derivatives are a significant class of heterocyclic compounds, widely recognized for their broad-ranging applications in medicinal chemistry and materials science.[1][2][3][4] This document delineates the synthesis, physicochemical properties, spectroscopic profile, chemical reactivity, and potential applications of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, offering a valuable resource for researchers in drug discovery and organic electronics.

Introduction and Significance

1,4-Dimethyl-9H-carbazole-3-carbaldehyde belongs to the carbazole family of compounds, which are characterized by a tricyclic aromatic structure containing a nitrogen atom.[1] The inherent electron-rich nature and planarity of the carbazole scaffold make it a privileged structure in the design of molecules with desirable photophysical and biological properties.[5][6] The introduction of methyl and formyl groups at specific positions on the carbazole ring, as in the title compound, provides strategic handles for further chemical modifications, enabling the synthesis of a diverse library of derivatives.

The aldehyde functionality at the 3-position is a versatile reactive site, allowing for a plethora of chemical transformations to build more complex molecular architectures.[7] This has led to the exploration of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde as a key building block for the development of novel therapeutic agents, particularly in the field of oncology, and for the creation of advanced organic electronic materials.[5][7]

Synthesis and Purification

The most prevalent and efficient method for the synthesis of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde is the Vilsmeier-Haack formylation of 1,4-dimethyl-9H-carbazole.[7][8] This reaction introduces a formyl group onto the electron-rich carbazole ring with high regioselectivity.

Vilsmeier-Haack Formylation: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide and a halide, most commonly phosphorus oxychloride (POCl₃).[4][9] The Vilsmeier reagent is a highly electrophilic iminium salt that readily reacts with electron-rich aromatic systems. The carbazole nucleus, being electron-rich, is an excellent substrate for this electrophilic aromatic substitution. The formylation occurs preferentially at the 3- and 6-positions of the carbazole ring due to electronic activation by the nitrogen atom.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol details a modern, efficient microwave-assisted synthesis of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, adapted from established procedures for carbazole formylation.[10]

Materials:

-

1,4-Dimethyl-9H-carbazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon), cool anhydrous DMF (3 equivalents) to 0 °C using an ice bath. To this, add POCl₃ (3 equivalents) dropwise with constant stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[10]

-

Reaction with Carbazole: Dissolve 1,4-dimethyl-9H-carbazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at 100 °C with a power of 150 W for approximately 100 minutes.[10] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with CH₂Cl₂ (3 x volume of the aqueous layer). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford 1,4-Dimethyl-9H-carbazole-3-carbaldehyde as a solid.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

The key physicochemical properties of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14501-66-7 | [8][11] |

| Molecular Formula | C₁₅H₁₃NO | [8][12] |

| Molecular Weight | 223.27 g/mol | [8][11] |

| Appearance | Typically a yellow solid | [8] |

| Boiling Point | 445.7 °C at 760 mmHg | [8] |

| Density | 1.238 g/cm³ | [8] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and DMF. Limited solubility in non-polar solvents like hexane. | Inferred from general properties of similar compounds[13] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde exhibit characteristic signals that confirm its structure.[8]

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A singlet typically appears in the downfield region, around δ 10.46 ppm.[8]

-

Carbazole NH Proton: A broad singlet is usually observed between δ 8.5-9.0 ppm.[8]

-

Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.4 ppm) corresponding to the protons on the carbazole ring system.[8]

-

Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups are expected in the upfield region, typically around δ 2.5-3.0 ppm.[8]

¹³C NMR (Carbon NMR):

-

Aldehyde Carbonyl Carbon (C=O): A characteristic signal is found in the highly deshielded region, at approximately δ 191.7 ppm.[8]

-

Aromatic Carbons: A set of signals in the aromatic region (δ 111.8-142.5 ppm) corresponding to the carbon atoms of the carbazole framework.[8]

-

Methyl Carbons (-CH₃): Signals for the two methyl carbons appear in the upfield region at approximately δ 14.9 and 16.8 ppm.[8]

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H stretch | Carbazole NH |

| ~3050 | Aromatic C-H stretch | Aromatic C-H |

| ~2920, ~2850 | Aliphatic C-H stretch | Methyl C-H |

| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublets) | Aldehyde C-H |

| ~1680 | C=O stretch | Aldehyde C=O |

| ~1600, ~1470 | Aromatic C=C stretch | Aromatic Ring |

| ~1330 | C-N stretch | Carbazole C-N |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film). This data is predicted based on typical values for the respective functional groups.[14][15][16]

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. For 1,4-Dimethyl-9H-carbazole-3-carbaldehyde (C₁₅H₁₃NO), the expected monoisotopic mass is 223.09972 Da.[12] Mass spectrometric analysis typically reveals a prominent molecular ion peak ([M]⁺) at m/z 223, confirming the molecular weight of the compound.[8]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde is dominated by the aldehyde functional group, which is susceptible to nucleophilic attack. This reactivity makes it a valuable intermediate for the synthesis of a wide range of derivatives.

Key reactions include:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1,4-dimethyl-9H-carbazole-3-carboxylic acid, which can be further functionalized.

-

Reduction: Reduction of the aldehyde, for instance with sodium borohydride, yields the primary alcohol, (1,4-dimethyl-9H-carbazol-3-yl)methanol.

-

Condensation Reactions: The aldehyde readily undergoes condensation reactions with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These reactions are fundamental in the synthesis of various heterocyclic systems.[7]

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, providing a method for carbon-carbon bond formation.

Applications

The versatile chemical nature of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde has positioned it as a valuable precursor in several high-impact research areas.

Medicinal Chemistry and Drug Development

Carbazole derivatives have a rich history in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4] 1,4-Dimethyl-9H-carbazole-3-carbaldehyde serves as a key starting material for the synthesis of novel carbazole-based compounds with potential therapeutic applications. For example, derivatives of this compound have been investigated as potent anticancer agents, particularly for the treatment of malignant glioma.[7] The ability to readily modify the aldehyde group allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.[9]

Materials Science and Organic Electronics

The carbazole moiety is a well-established building block for organic electronic materials due to its excellent hole-transporting properties, high thermal stability, and good photoluminescence quantum yield.[5][6][17][18] 1,4-Dimethyl-9H-carbazole-3-carbaldehyde can be used to synthesize larger conjugated systems for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As a precursor for the synthesis of emissive materials or host materials for phosphorescent emitters.[6]

-

Organic Photovoltaics (OPVs): In the development of donor or acceptor materials for organic solar cells.

-

Organic Field-Effect Transistors (OFETs): For the creation of organic semiconductors.

The functionalization of the carbazole core through the aldehyde group allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, to meet the specific requirements of these electronic devices.[5]

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[19]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[19]

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[19][20]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[19]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[19]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[20]

It is highly recommended to consult the Safety Data Sheet (SDS) of a closely related compound and to perform a thorough risk assessment before handling this chemical.

Conclusion

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is a compound of significant interest due to its versatile synthetic utility. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an invaluable precursor for the development of novel compounds in medicinal chemistry and materials science. This guide provides a comprehensive overview of its characterization, serving as a foundational resource for researchers and professionals working with this important carbazole derivative. Further research into its specific biological activities and material properties will undoubtedly continue to expand its applications in various scientific fields.

References

- Kamal, A., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(2), 2950-2996.

- Reddy, L. M., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 33698-33725.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: Carbazole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Royal Society of Chemistry. (2022). Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities. Organic & Biomolecular Chemistry, 20, 8432-8437.

- MDPI. (2008). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 13(6), 1312-1320.

- MDPI. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 964.

- Iraqi Journal of Science. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement 4), 983-993.

-

ResearchGate. (2008). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Retrieved from [Link]

- MDPI. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Processes, 12(12), 2945.

- Progress in Chemistry. (2016). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry, 28(1), 1-17.

-

Asian Publication Corporation. (n.d.). Synthesis and Characterization of Novel Carbazole Based Dyes. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 936-946.

- MDPI. (2006). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 11(11), 853-863.

-

PubChemLite. (n.d.). 1,4-dimethyl-9h-carbazole-3-carbaldehyde (C15H13NO). Retrieved from [Link]

-

ChemUniverse. (n.d.). 1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE [P49415]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 17). The Strategic Importance of Carbazole Derivatives in Organic Electronics. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Carbazole Derivatives in Organic Electronics. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) 9-Ethyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Carbazole-3-carboxaldehyde. Retrieved from [Link]

- PubMed. (1995). [Synthesis of carbazole derivatives. 1. The reaction of 3-(2-nitroethenyl)-indole-2-malonic acid esters with Michael acceptors]. Archiv der Pharmazie, 328(1), 29-38.

-

InstaNANO. (2026, January 4). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

Sources

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 7. 1,4-Dimethyl-9H-carbazole-3-carbaldehyde (14501-66-7) for sale [vulcanchem.com]

- 8. aksci.com [aksci.com]

- 9. Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. chemuniverse.com [chemuniverse.com]

- 12. PubChemLite - 1,4-dimethyl-9h-carbazole-3-carbaldehyde (C15H13NO) [pubchemlite.lcsb.uni.lu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. instanano.com [instanano.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. uprm.edu [uprm.edu]

- 20. fishersci.com [fishersci.com]

1,4-Dimethyl-9H-carbazole-3-carbaldehyde molecular formula

An In-depth Technical Guide to 1,4-Dimethyl-9H-carbazole-3-carbaldehyde: Synthesis, Characterization, and Applications

Introduction

The carbazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its rigid, planar structure and unique electronic properties.[1] Derivatives of carbazole exhibit a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[2][3] Within this versatile chemical family, 1,4-Dimethyl-9H-carbazole-3-carbaldehyde emerges as a pivotal synthetic intermediate. Its structure combines the foundational carbazole nucleus with two methyl groups, which modulate its electronic properties and solubility, and a highly reactive carbaldehyde (formyl) group at the 3-position.[4] This aldehyde functionality serves as a versatile chemical handle, enabling a multitude of subsequent transformations to build more complex molecules with significant therapeutic or material potential.[4][5]

This technical guide offers a comprehensive overview of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, detail its primary synthesis and characterization, and explore its reactivity and applications as a key building block in the synthesis of novel bioactive compounds.

Part 1: Core Molecular Attributes and Structural Profile

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is distinguished by its dibenzopyrrole fused ring system.[4] The strategic placement of two methyl groups at positions 1 and 4, and a formyl group at position 3, dictates its chemical behavior and synthetic utility.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO | [4][6][7] |

| Molecular Weight | 223.27 g/mol | [4][7] |

| CAS Number | 14501-66-7 | [4][7][8] |

| IUPAC Name | 1,4-dimethyl-9H-carbazole-3-carbaldehyde | [4] |

| Appearance | Typically a yellow solid | [4] |

| SMILES | CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O | [4][6] |

Structural Diagram

The diagram below illustrates the numbering of the carbazole ring and the specific positions of the methyl and carbaldehyde substituents.

Caption: Core structure of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde.

Part 2: Synthesis Methodology: The Vilsmeier-Haack Reaction

The most direct and widely employed method for synthesizing 1,4-Dimethyl-9H-carbazole-3-carbaldehyde is the Vilsmeier-Haack formylation.[4] This reaction is exceptionally effective for introducing a formyl group onto electron-rich aromatic rings like the carbazole nucleus.[9] The causality behind this choice lies in the electrophilic nature of the Vilsmeier reagent (a chloroiminium ion), which readily attacks the electron-dense positions of the carbazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a self-validating system where successful synthesis is confirmed by subsequent spectroscopic analysis.

Reagents and Materials:

-

1,4-Dimethyl-9H-carbazole (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, and standard workup equipment

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add N,N-Dimethylformamide (DMF).[10]

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while stirring. The formation of the Vilsmeier reagent is exothermic and should be controlled. Stir the mixture at 0 °C for approximately 1 hour.[5]

-

Formylation Reaction: Dissolve the starting material, 1,4-Dimethyl-9H-carbazole, in a minimal amount of DMF.

-

Add the solution of 1,4-Dimethyl-9H-carbazole dropwise to the prepared Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as necessary (e.g., 90-100 °C), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[5][10]

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water to quench the reaction and precipitate the product.[4]

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 1,4-Dimethyl-9H-carbazole-3-carbaldehyde.

Synthesis Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

Part 3: Spectroscopic Characterization

The identity and purity of the synthesized 1,4-Dimethyl-9H-carbazole-3-carbaldehyde are unequivocally confirmed through a combination of spectroscopic techniques. The data presented below serve as a benchmark for validation.

| Technique | Expected Observation | Reference |

| ¹H NMR | Aldehyde Proton (CHO): Singlet at ~δ 10.46 ppm.NH Proton: Broad singlet at ~δ 8.5-9.0 ppm.Aromatic Protons: Multiplets in the δ 7.0-8.4 ppm region.Methyl Protons (CH₃): Two singlets around δ 2.5-3.0 ppm. | [4] |

| ¹³C NMR | Aldehyde Carbon (C=O): Signal at ~δ 191.7 ppm.Aromatic Carbons: Multiple signals in the δ 111.8-142.5 ppm range.Methyl Carbons (CH₃): Two signals at ~δ 14.9 and 16.8 ppm. | [4] |

| Mass Spec. | Molecular Ion Peak [M]⁺: Expected at m/z 223, corresponding to the molecular formula C₁₅H₁₃NO. | [4] |

| IR Spec. | C=O Stretch: A strong, characteristic absorption band around 1697 cm⁻¹ indicative of the aldehyde carbonyl group. | [10] |

Part 4: Reactivity and Synthetic Potential

The true value of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde in drug discovery lies in its role as a versatile synthetic intermediate. The aldehyde group is a gateway to a vast array of chemical transformations, allowing for the construction of diverse molecular libraries.

Key Transformation Pathways:

-

Condensation Reactions: The aldehyde readily reacts with amines, hydrazines, and semicarbazides to form Schiff bases, hydrazones, and semicarbazones, respectively. These reactions are fundamental for linking the carbazole core to other pharmacophores.[11]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) yields substituted aminomethyl-carbazoles, a common motif in bioactive molecules.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another functional handle for amide bond formation or esterification.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon-carbon bond formation and the extension of conjugated systems.

Caption: Key reaction pathways originating from the aldehyde functional group.

Part 5: Applications in Drug Discovery and Beyond

While 1,4-Dimethyl-9H-carbazole-3-carbaldehyde has limited documented biological activity itself, it is a crucial precursor for compounds with significant pharmacological potential.[4] The broader carbazole family has demonstrated importance in several therapeutic areas.

-

Anticancer Agents: Many carbazole derivatives exhibit potent antiproliferative activity against various cancer cell lines.[2][3] The planar carbazole system is adept at intercalating with DNA or binding to specific protein targets. The aldehyde serves as an anchor point to synthesize ligands designed to stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation, making this a promising strategy for anticancer drug development.[5]

-

Neurodegenerative Diseases: The carbazole scaffold is present in molecules being investigated for the treatment of diseases like Alzheimer's, highlighting its potential in neuropharmacology.[12]

-

Antimicrobial and Anti-inflammatory Agents: Research has shown that functionalized carbazoles can possess significant antibacterial, antifungal, and anti-inflammatory properties.[2][3]

-

Materials Science: Due to the strong intramolecular electron transfer and fluorescence properties of the carbazole ring, its derivatives are widely studied as organic optoelectronic materials, including for use in organic light-emitting diodes (OLEDs) and as photosensitive dyes.[1][4]

Conclusion

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry and materials science. With a well-established synthesis via the Vilsmeier-Haack reaction and a straightforward characterization profile, it provides a reliable and accessible starting point for complex molecular design. The true power of this molecule is unlocked through the versatile reactivity of its aldehyde group, which enables researchers to systematically explore structure-activity relationships and develop novel compounds with tailored biological or physical properties. For any professional engaged in the discovery of new therapeutics or advanced materials, a thorough understanding of this key carbazole intermediate is invaluable.

References

- Vulcanchem. (n.d.). 1,4-Dimethyl-9H-carbazole-3-carbaldehyde.

- PubChemLite. (n.d.). 1,4-dimethyl-9h-carbazole-3-carbaldehyde (C15H13NO).

- ChemUniverse. (n.d.). 1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE [P49415].

- Matrix Scientific. (n.d.). 1,4-Dimethyl-9H-carbazole-3-carbaldehyde.

- BenchChem. (n.d.). N-Boc-Carbazole-3-Carboxaldehyde and Its Derivatives: A Comprehensive Technical Review for Drug Discovery.

- MDPI. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands.

- BLDpharm. (n.d.). 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

- Chemsrc. (n.d.). CAS#:14501-66-7 | 9H-Carbazole-3-carboxaldehyde,1,4-dimethyl-.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Carbazole Derivatives: Exploring Pharmacological Potential and Applications.

- Çapan, İ., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. NIH.

- PubMed Central. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.

- BenchChem. (n.d.). 3-Methyl-9H-carbazole-9-carbaldehyde.

- MDPI. (n.d.). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles.

- ResearchGate. (n.d.). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles.

- ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.

- Asian Publication Corporation. (n.d.). Synthesis and Characterization of Novel Carbazole Based Dyes.

- MDPI. (n.d.). 1-(4-Fluorobenzoyl)-9H-carbazole.

- ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives.

- ResearchGate. (n.d.). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone.

Sources

- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Dimethyl-9H-carbazole-3-carbaldehyde (14501-66-7) for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - 1,4-dimethyl-9h-carbazole-3-carbaldehyde (C15H13NO) [pubchemlite.lcsb.uni.lu]

- 7. chemuniverse.com [chemuniverse.com]

- 8. 14501-66-7 Cas No. | 1,4-Dimethyl-9H-carbazole-3-carbaldehyde | Matrix Scientific [matrixscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

1,4-Dimethyl-9H-carbazole-3-carbaldehyde CAS number

An In-Depth Technical Guide to 1,4-Dimethyl-9H-carbazole-3-carbaldehyde (CAS: 14501-66-7): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is a key heterocyclic compound built upon the carbazole scaffold, a structure recognized as a "privileged" motif in medicinal chemistry due to its wide range of biological activities.[1] While this specific carbaldehyde derivative has limited documented biological activity itself, its true value lies in its role as a versatile synthetic intermediate.[2] The presence of a reactive aldehyde group on the electron-rich, fused ring system allows for extensive chemical modification, making it a critical starting material for the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive technical overview of its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and its application as a precursor for pharmacologically active molecules.

The Carbazole Scaffold: A Foundation for Innovation

Carbazole-based compounds, both naturally occurring and synthetic, are of significant interest to researchers in drug discovery and materials science.[3] The rigid, planar, and electron-rich nature of the tricyclic carbazole system is a key structural component in numerous compounds investigated for anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][3][4] The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its electronic and steric properties, which in turn modulates its biological activity and potential applications in areas like organic semiconductors and light-emitting devices.[2][3] 1,4-Dimethyl-9H-carbazole-3-carbaldehyde represents a strategically functionalized platform, primed for diversification.

Physicochemical and Spectroscopic Profile

The unique arrangement of methyl and formyl groups on the carbazole framework imparts distinct and identifiable properties to the molecule.

Physicochemical Properties

All quantitative data for 1,4-Dimethyl-9H-carbazole-3-carbaldehyde are summarized in the table below for clear reference.

| Property | Value | Reference |

| CAS Number | 14501-66-7 | [2][5][6] |

| Molecular Formula | C₁₅H₁₃NO | [2][5] |

| Molecular Weight | 223.27 g/mol | [2][5] |

| Appearance | Yellow solid (typically) | [2] |

| Boiling Point | 445.7°C at 760 mmHg | [2] |

| Density | 1.238 g/cm³ | [2] |

| Flash Point | 228.1°C | [2] |

| SMILES | CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O | [2][7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of the compound. The key diagnostic signals are highly consistent with the proposed structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides clear evidence for all key functional groups. A highly deshielded singlet appears around δ 10.46 ppm , which is characteristic of the aldehyde proton (-CHO). A broad singlet for the carbazole amine proton (N-H) is typically observed between δ 8.5-9.0 ppm . The aromatic protons resonate in the δ 7.0-8.4 ppm region, while two distinct singlets for the non-equivalent methyl groups appear at approximately δ 2.5-3.0 ppm .[2]

-

¹³C NMR Spectroscopy : The carbon spectrum corroborates the structure, with the most downfield signal at δ 191.7 ppm corresponding to the aldehyde carbonyl carbon. The two methyl carbons are found at δ 14.9 and 16.8 ppm , with the remaining signals in the aromatic region (111.8-142.5 ppm ) accounting for the carbazole ring system.[2]

-

Mass Spectrometry : Mass analysis typically reveals a molecular ion peak at m/z 223 , which corresponds to the molecular formula C₁₅H₁₃NO, confirming the compound's molecular weight.[2]

Synthesis Methodologies

The synthesis of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde is most reliably achieved through electrophilic formylation of the corresponding carbazole precursor.

Primary Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most direct and widely cited method for introducing a formyl group onto electron-rich aromatic systems like 1,4-dimethyl-9H-carbazole.[2][8] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium ion, acts as the electrophile.

Caption: Workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol:

-

Reagent Preparation: In a flask maintained under an inert atmosphere, N-methylformanilide (e.g., 19.2 mmol) and phosphorus oxychloride (POCl₃) (e.g., 16 mmol) are carefully combined, often in a solvent like 1,2-dichlorobenzene.[2] This exothermic reaction forms the Vilsmeier reagent in situ. Cooling is often necessary to control the reaction rate.

-

Formylation: The substrate, 1,4-dimethyl-9H-carbazole, is added to the freshly prepared Vilsmeier reagent. The mixture is heated (e.g., to 80°C) for several hours (e.g., 3.5 hours) to drive the electrophilic substitution.[2] The C3 position is preferentially formylated due to the directing effects of the fused ring system and the existing methyl groups.

-

Hydrolysis and Isolation: The reaction mixture is cooled and then carefully poured into ice water. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.

-

Purification: The resulting solid is collected via filtration or extracted using an appropriate organic solvent (e.g., chloroform). The crude product is then purified, typically by recrystallization or column chromatography, to yield the final yellow solid.[2]

Alternative Route: Synthesis from Indole Precursors

Caption: Multi-step synthesis pathway starting from indole.

Detailed Experimental Protocol:

-

Carbazole Formation: Indole is reacted with 2,5-hexanedione in the presence of a catalytic amount of para-toluenesulfonic acid (p-TSA) in a solvent like ethanol. The mixture is heated under reflux for approximately 4 hours to construct the 1,4-dimethyl-9H-carbazole ring via a Paal-Knorr-type cyclization.[2][9]

-

Formylation: The synthesized 1,4-dimethyl-9H-carbazole is then subjected to the Vilsmeier-Haack formylation as described in the primary route (Section 3.1) to yield the target aldehyde.[2]

Chemical Reactivity and Synthetic Utility

The primary synthetic value of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde stems from the high reactivity of its aldehyde functional group, which serves as a handle for introducing diverse molecular fragments.

Caption: Key transformations of the aldehyde group.

The aldehyde can undergo a wide array of chemical transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted methanamine derivatives. This is a crucial step in synthesizing libraries of compounds for biological screening.[2]

-

Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents, providing another key functional group for further derivatization (e.g., amide coupling).

-

Reduction: Reduction to the primary alcohol using agents like sodium borohydride, which can then be used in ether or ester synthesis.

-

Condensation Reactions: Reaction with amines to form Schiff bases or with active methylene compounds in Knoevenagel or Wittig-type reactions to extend the conjugated system.

Applications in Drug Discovery and Materials Science

Precursor for Anticancer Agents

The most promising application of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde is as a scaffold for novel anticancer drugs. Research has demonstrated that derivatives synthesized from this intermediate exhibit significant cytotoxic effects.

A series of novel (1,4-dimethyl-9H-carbazol-3-yl)methanamine derivatives were evaluated against the human glioma U87 MG cell line.[2] Several of these compounds showed potent in vitro anticancer activity, with IC₅₀ values comparable to established chemotherapeutic agents used in brain cancer treatment.[2]

| Compound | Target Cell Line | IC₅₀ Value (µM) | Reference Drug | IC₅₀ Value (µM) |

| Derivative 15 | U87 MG (Glioma) | 18.50 | Carmustine | 18.24 |

| Derivative 16 | U87 MG (Glioma) | 47.00 | Temozolomide | 100.00 |

| Derivative 17 | U87 MG (Glioma) | 75.00 |

Data sourced from Vulcanchem.[2]

These findings underscore the potential of this carbazole scaffold as a foundation for developing new lead compounds for treating malignant glioma.[2] The broader class of carbazole alkaloids is known to exert anticancer effects through mechanisms such as the inhibition of topoisomerase enzymes and the modulation of critical signaling pathways, providing a strong rationale for exploring derivatives of this compound.[1][4]

Potential in Other Therapeutic and Material Applications

-

Antiviral Research: Other substituted 1,4-dimethyl-9H-carbazole derivatives have been investigated for anti-HIV activity, suggesting the scaffold is amenable to exploration for various infectious diseases.[9]

-

Materials Science: Due to its extended π-conjugated system, the carbazole core is inherently fluorescent.[2] This property makes 1,4-Dimethyl-9H-carbazole-3-carbaldehyde and its derivatives potential candidates for use in organic light-emitting devices (OLEDs), organic semiconductors, and as building blocks for advanced dyes and pigments.[2][3]

Conclusion

1,4-Dimethyl-9H-carbazole-3-carbaldehyde (CAS: 14501-66-7) is a compound of significant strategic importance for chemical and pharmaceutical research. While not an end product itself, its well-defined synthesis, robust chemical nature, and strategically placed reactive handle make it an invaluable intermediate. Its proven utility in the generation of potent anticancer derivatives highlights its role as a powerful building block in the quest for next-generation therapeutics. Further exploration of derivatives built from this scaffold is warranted and holds considerable promise for both medicinal chemistry and materials science.

References

-

1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE [P49415]. ChemUniverse. [Link]

-

Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. MDPI. [Link]

-

Carbazole-3-carboxaldehyde. PubChem, NIH. [Link]

-

Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. ResearchGate. [Link]

-

CAS#:14501-66-7 | 9H-Carbazole-3-carboxaldehyde,1,4-dimethyl-. Chemsrc. [Link]

-

1,4-dimethyl-9h-carbazole-3-carbaldehyde (C15H13NO). PubChemLite. [Link]

-

Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate. [Link]

-

Carbazole synthesis. Organic Chemistry Portal. [Link]

-

Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity. PMC, NIH. [Link]

-

A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. NIH. [Link]

-

5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,4-Dimethyl-9H-carbazole-3-carbaldehyde (14501-66-7) for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 14501-66-7 Cas No. | 1,4-Dimethyl-9H-carbazole-3-carbaldehyde | Matrix Scientific [matrixscientific.com]

- 7. PubChemLite - 1,4-dimethyl-9h-carbazole-3-carbaldehyde (C15H13NO) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and empowering researchers in their drug discovery and development endeavors.

Introduction: The Significance of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is a member of the carbazole family, a class of nitrogen-containing heterocyclic compounds. The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties. The strategic placement of the dimethyl and carbaldehyde functionalities on the carbazole ring system makes this molecule a versatile building block for the synthesis of more complex and potent derivatives. Accurate and thorough spectroscopic characterization is paramount for confirming its molecular structure and purity, which are critical prerequisites for its use in further chemical synthesis and biological evaluation.

Molecular Structure and Key Spectroscopic Features

The structural features of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde give rise to a unique spectroscopic fingerprint. Understanding these correlations is fundamental to interpreting the spectral data.

Caption: Molecular structure of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.46 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.5-9.0 | Broad Singlet | 1H | NH proton of carbazole |

| ~7.0-8.4 | Multiplet | 5H | Aromatic protons |

| ~2.5-3.0 | Singlet | 6H | Two methyl groups (-CH₃) |

Causality Behind Experimental Choices: The choice of a deuterated solvent, typically CDCl₃, is crucial as it dissolves the analyte without producing a large solvent signal in the ¹H NMR spectrum. The broadness of the NH proton signal is due to quadrupole broadening and potential hydrogen exchange. The downfield shift of the aldehyde proton is a result of the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| 191.7 | Aldehyde carbon (C=O) |

| 111.8-142.5 | Aromatic and vinyl carbons |

| 16.8 | Methyl carbon (-CH₃) |

| 14.9 | Methyl carbon (-CH₃) |

Expertise & Experience Insight: The chemical shift of the carbonyl carbon at ~191.7 ppm is highly characteristic of an aldehyde functional group attached to an aromatic ring. The distinct signals for the two methyl groups suggest they are in slightly different chemical environments.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for reliable data.

Caption: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Preparation: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal resolution and lineshape.[1]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a larger number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline to obtain the final NMR spectrum.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted Infrared Absorption Bands for 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Broad | N-H stretch of the carbazole ring |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~2820 and ~2720 | Medium, Sharp | C-H stretch of the aldehyde (Fermi doublet) |

| ~1680-1700 | Strong, Sharp | C=O stretch of the aldehyde |

| ~1600, ~1470 | Medium-Strong | C=C stretching in the aromatic ring |

Authoritative Grounding: The strong absorption band in the region of 1680-1700 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration in an aromatic aldehyde.[2] The presence of a broad N-H stretching band around 3300-3400 cm⁻¹ is characteristic of the carbazole moiety.[3] The pair of peaks around 2820 cm⁻¹ and 2720 cm⁻¹ is a distinctive feature of the C-H bond of an aldehyde group.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation: Grind 1-2 mg of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Table 4: Mass Spectrometry Data for 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

| m/z (mass-to-charge ratio) | Interpretation |

| 223 | Molecular ion (M⁺) peak, corresponding to the molecular formula C₁₅H₁₃NO |

Trustworthiness: The observation of a molecular ion peak at m/z 223 is in excellent agreement with the calculated molecular weight of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde (223.27 g/mol ).[4] This provides strong evidence for the elemental composition of the synthesized compound.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).[5][6]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides unequivocal evidence for the structure and identity of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde. The detailed protocols and interpretation rationale offer a robust framework for researchers to confidently characterize this important synthetic intermediate, ensuring the quality and reliability of their subsequent research and development activities in the pursuit of novel therapeutics.

References

-

PubChemLite - 1,4-dimethyl-9h-carbazole-3-carbaldehyde (C15H13NO). (n.d.). Retrieved January 6, 2026, from [Link]

- Burns, D. C., & Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.

-

Electron Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

- Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 296–306.

- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Journal of Molecular Structure, 1228, 129759.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 1,4-dimethyl-9h-carbazole-3-carbaldehyde (C15H13NO) [pubchemlite.lcsb.uni.lu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the NMR Analysis of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important carbazole derivative through one-dimensional and two-dimensional NMR techniques. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction: The Structural Significance of a Functionalized Carbazole

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is a key heterocyclic compound featuring a carbazole nucleus, a scaffold of significant interest in medicinal chemistry and materials science due to the biological activities and photophysical properties of its derivatives. The precise substitution pattern of two methyl groups and a reactive carbaldehyde function dictates its chemical behavior and potential applications. Unambiguous structural confirmation is therefore paramount, and high-resolution NMR spectroscopy stands as the primary analytical tool for this purpose. This guide will walk through the complete NMR analysis, from sample preparation to advanced 2D correlation experiments, to provide a validated system for its characterization.

I. Molecular Structure and NMR-Active Nuclei

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure and the magnetic susceptibility of its constituent nuclei.

Caption: Numbering scheme for 1,4-Dimethyl-9H-carbazole-3-carbaldehyde.

II. Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust experimental protocol is the bedrock of reliable NMR data. The following steps outline a validated workflow for the analysis of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and a clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and has the advantage of resolving the N-H proton, which may exchange or broaden in other solvents.

-

Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended for standard ¹H and ¹³C NMR experiments. For 2D experiments, a more concentrated sample (15-20 mg) may be beneficial to improve the signal-to-noise ratio.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

2. NMR Data Acquisition:

The following experiments are recommended for a comprehensive structural elucidation:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., alkyl, aromatic, carbonyl).

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.

The following diagram illustrates the logical workflow for these experiments.

Caption: Logical workflow for NMR data acquisition and analysis.

III. Analysis and Interpretation of 1D NMR Spectra

A. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial and most direct insight into the proton environment of the molecule. Based on available data and established chemical shift principles, the following signals are expected[1]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.46 | Singlet | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| ~8.5-9.0 | Broad Singlet | 1H | N-H | The proton on the nitrogen of the carbazole ring. Its chemical shift can be variable and the signal is often broad due to quadrupole effects and potential chemical exchange. |

| ~7.0-8.4 | Multiplet | 5H | Aromatic Protons | Protons on the carbazole ring system. The specific chemical shifts and coupling patterns depend on their position relative to the substituents. |

| ~2.5-3.0 | Singlet | 3H | C1-CH₃ | Methyl group at position 1. |

| ~2.5-3.0 | Singlet | 3H | C4-CH₃ | Methyl group at position 4. |

Note: The exact chemical shifts of the aromatic protons and their coupling constants require a high-resolution spectrum for precise assignment. The two methyl groups may have slightly different chemical shifts.

B. ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their electronic environment. The experimentally reported ¹³C NMR data in CDCl₃ are as follows[1]:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 191.7 | C HO | The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield. |

| 142.5 | C-4a or C-4b | Quaternary carbazole ring junction carbon. |

| 140.7 | C-8a or C-9a | Quaternary carbazole ring junction carbon. |

| 135.9 | C-4 | Aromatic carbon attached to a methyl group. |

| 128.3 | C-3 | Aromatic carbon attached to the aldehyde group. |

| 125.9 | C-5 or C-8 | Aromatic CH carbon. |

| 125.8 | C-6 or C-7 | Aromatic CH carbon. |

| 123.8 | C-2 | Aromatic CH carbon. |

| 123.0 | Aromatic C | Quaternary carbazole ring junction carbon. |

| 121.5 | Aromatic C | Aromatic CH carbon. |

| 120.0 | Aromatic C | Aromatic CH carbon. |

| 118.3 | C-1 | Aromatic carbon attached to a methyl group. |

| 111.8 | Aromatic C | Aromatic CH carbon. |

| 16.8 | C4-C H₃ | Methyl carbon at position 4. |

| 14.9 | C1-C H₃ | Methyl carbon at position 1. |

Note: Definitive assignment of the quaternary and some aromatic CH carbons requires 2D NMR data.

IV. Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with the highest degree of confidence.

A. COSY: Mapping ¹H-¹H Connectivity

A COSY experiment would reveal the coupling network between the aromatic protons. For instance, correlations would be expected between H-5, H-6, H-7, and H-8, confirming their positions on the unsubstituted benzene ring of the carbazole moiety.

B. HSQC: Linking Protons to their Carbons

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations. This allows for the definitive assignment of the protonated carbons. For example, the proton signal at ~10.46 ppm would correlate with the carbon signal at 191.7 ppm, confirming the aldehyde group. Similarly, the signals for the methyl protons would correlate with the carbon signals at 16.8 and 14.9 ppm.

C. HMBC: Assembling the Molecular Puzzle

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds apart.

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC correlations that would be expected include:

-

The aldehyde proton (CHO) to the C-3 and C-2 carbons.

-

The protons of the C-1 methyl group to C-1, C-2, and C-9a.

-

The protons of the C-4 methyl group to C-4, C-3, and C-4a.

-

The H-2 proton to C-1, C-3, and C-4.

These long-range correlations would unequivocally establish the substitution pattern on the carbazole ring.

V. Conclusion

The structural elucidation of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde is reliably achieved through a combination of 1D and 2D NMR techniques. The characteristic chemical shifts of the aldehyde and methyl protons in the ¹H NMR spectrum, coupled with the distinct downfield signal of the carbonyl carbon in the ¹³C NMR spectrum, provide strong initial evidence for the compound's identity. The definitive confirmation and unambiguous assignment of all atoms are accomplished through 2D correlation experiments, particularly HMBC, which pieces together the molecular framework. The methodologies and data presented in this guide provide a self-validating system for the characterization of this and structurally related carbazole derivatives, ensuring a high degree of scientific integrity for research and development applications.

References

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Introduction: The Analytical Imperative for a Privileged Scaffold

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is a member of the carbazole family, a class of nitrogen-containing heterocyclic compounds recognized as "privileged structures" in drug discovery.[1] The carbazole scaffold is a cornerstone in the development of novel therapeutics, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The title compound, featuring methyl and aldehyde functional groups, serves as a versatile synthetic intermediate for creating more complex and potent molecules.[2]

Given its role as a critical building block, the unambiguous structural confirmation and purity assessment of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde are paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, providing precise molecular weight determination and invaluable structural information through controlled fragmentation. This guide offers an in-depth examination of the mass spectrometric behavior of this compound, detailing the theoretical underpinnings, a practical experimental workflow, and a predictive analysis of its fragmentation patterns under electron ionization.

Part 1: Foundational Principles for Mass Spectrometric Analysis

The analytical strategy for a molecule like 1,4-Dimethyl-9H-carbazole-3-carbaldehyde hinges on selecting the appropriate ionization method. The choice dictates the nature and extent of the information that can be obtained.

Ionization Technique: Electron Ionization (EI) as the Method of Choice

For a relatively volatile and thermally stable small molecule, Electron Ionization (EI) is the superior technique.[4] In an EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), a process energetic enough to dislodge an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•+). [5]

The key advantage of EI is that the excess energy imparted to the molecular ion induces extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly specific to the molecule's structure.[4] This rich fragmentation data is crucial for de novo structural elucidation and for matching against spectral libraries.

In contrast, "soft" ionization techniques like Electrospray Ionization (ESI), while excellent for large or thermally labile biomolecules, would likely only produce a protonated molecule ([M+H]+) with minimal fragmentation.[6] This would confirm the molecular weight but offer little insight into the compound's structural integrity.

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass spectrometry provides integer mass-to-charge (m/z) values, High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of an ion to several decimal places. This precision is essential for determining the elemental composition of the molecular ion and its fragments, serving as a powerful tool for validating the compound's identity.

For 1,4-Dimethyl-9H-carbazole-3-carbaldehyde, the molecular formula is C₁₅H₁₃NO.[2][7][8] The expected monoisotopic mass can be calculated with high precision, providing a benchmark for experimental verification.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Nominal Mass | 223 Da |

| Monoisotopic Mass | 223.09972 Da[7] |

Part 2: Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing this compound, coupling the separation power of GC with the detection and identification capabilities of MS.[9][10][11]

Workflow for GC-MS Analysis

Caption: High-level workflow for GC-MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection.

-

-

Instrumentation and Parameters:

-

The following parameters serve as a robust starting point for analysis on a standard single-quadrupole GC-MS system.

-

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Injector Temp. | 280 °C | Ensures rapid and complete volatilization of the analyte. |

| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert and provides good chromatographic efficiency. |

| Column | DB-5ms (or equivalent), 30m x 0.25mm, 0.25µm | A non-polar column suitable for aromatic compounds. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min | Provides good separation from solvent and potential impurities. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | As discussed, for generating a fingerprint spectrum.[4] |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[12] |

| Source Temp. | 230 °C | Maintains the analyte in the gas phase without thermal degradation. |

| Quadrupole Temp. | 150 °C | Standard operating temperature. |

| Scan Range | m/z 40 - 350 | Covers the molecular ion and all expected fragments. |

| Solvent Delay | 3-4 minutes | Prevents the high-intensity solvent peak from damaging the detector. |

Part 3: Data Interpretation - Predicting the Mass Spectrum

The true power of EI-MS lies in the interpretation of the fragmentation pattern. The structure of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde allows for several predictable cleavage pathways.

The Molecular Ion (M•+)

The first peak to identify is the molecular ion peak. For this compound, it will appear at m/z 223 . Aromatic systems like carbazole produce a relatively stable molecular ion, so this peak is expected to be prominent.[13][14]

Key Fragmentation Pathways

The fragmentation of the molecular ion (m/z 223) is governed by the cleavage of the weakest bonds and the formation of the most stable resulting ions. The aldehyde and methyl groups are the primary sites for initial fragmentation.

-

Loss of the Aldehyde Hydrogen (M-1): Alpha-cleavage of the C-H bond on the aldehyde group is a characteristic fragmentation for aldehydes, leading to the loss of a hydrogen radical.[14][15][16] This produces a stable acylium ion.

-

[M - H]⁺ = m/z 222

-

-

Loss of the Formyl Radical (M-29): A highly characteristic fragmentation for aromatic aldehydes is the loss of the entire formyl radical (•CHO).[13][14] This results in a very stable aromatic cation.

-

[M - CHO]⁺ = m/z 194

-

-

Loss of a Methyl Radical (M-15): Cleavage of a C-C bond can lead to the loss of one of the methyl groups as a radical (•CH₃). This is a common fragmentation pathway for methylated aromatic compounds.

-

[M - CH₃]⁺ = m/z 208

-

-

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the [M-CH₃]⁺ ion at m/z 208 can subsequently lose carbon monoxide (CO) from the aldehyde group.

-

[M - CH₃ - CO]⁺ = m/z 180

-

The carbazole core itself is quite stable but can fragment via the loss of HCN (m/z 27) or C₂H₂ (m/z 26) under high energy conditions, leading to smaller fragments.[17]

Predicted Fragmentation Diagram

Caption: Predicted EI fragmentation pathway for the title compound.

Predicted Quantitative Data Summary

| Ion | Formula | Calculated m/z (Monoisotopic) | Proposed Origin | Expected Relative Intensity |

| [M]•+ | [C₁₅H₁₃NO]•+ | 223.10 | Molecular Ion | Strong |

| [M-H]⁺ | [C₁₅H₁₂NO]⁺ | 222.09 | Loss of aldehyde H• | Moderate |

| [M-CH₃]⁺ | [C₁₄H₁₀NO]⁺ | 208.08 | Loss of •CH₃ | Moderate to Strong |

| [M-CHO]⁺ | [C₁₄H₁₂N]⁺ | 194.10 | Loss of •CHO | Strong, potentially the base peak |

| [M-CH₃-CO]⁺ | [C₁₃H₁₀N]⁺ | 180.08 | Loss of CO from m/z 208 | Moderate |

Part 4: Validation and Advanced Methods

A self-validating protocol ensures trustworthiness. The presence of all predicted major fragments ([M]•+, [M-H]⁺, [M-CHO]⁺, and [M-CH₃]⁺) provides very strong evidence for the proposed structure. The accurate mass data from HRMS should confirm the elemental composition of each of these ions.

For complex mixtures or trace-level analysis, Tandem Mass Spectrometry (MS/MS) , often available on GC-triple quadrupole (QqQ) or Q-TOF instruments, offers enhanced specificity.[9][11] In an MS/MS experiment, the molecular ion (m/z 223) would be selectively isolated and then fragmented. The resulting product ion spectrum would be free from background interference, providing an even cleaner and more definitive fingerprint of the molecule.

Conclusion

The mass spectrometric analysis of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde is most effectively performed using GC-MS with electron ionization. This technique provides a rich, reproducible fragmentation pattern that serves as a structural fingerprint. By identifying the molecular ion at m/z 223 and characteristic fragment ions corresponding to the loss of hydrogen (m/z 222), a methyl radical (m/z 208), and a formyl radical (m/z 194), researchers can unambiguously confirm the identity and purity of this vital synthetic intermediate. The integration of high-resolution mass measurement further solidifies this structural assignment, providing drug development professionals with the high-confidence data required for advancing their research.

References

- 1,4-Dimethyl-9H-carbazole-3-carbaldehyde - 14501-66-7 - Vulcanchem. (n.d.). Vertex AI Search.

- Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (n.d.). NPTEL.

- Wang, M., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. PubMed.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College.

- Wang, M., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.

- 1,4-dimethyl-9h-carbazole-3-carbaldehyde (C15H13NO). (n.d.). PubChemLite.

- Quantitative analysis of carbazoles and hydrocarbons in condensates and oils using comprehensive GC-MS/MS and comparative GC-MS analyses. (2025).

- DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS. (n.d.). PMC - NIH.

- 1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE [P49415]. (n.d.). ChemUniverse.

- Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern)

- Mass Spectrometry - Fragmentation P

- Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. (2025).

- Video: Mass Spectrometry: Aldehyde and Ketone Fragment

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.

- 3-Methyl-9H-carbazole-9-carbaldehyde. (n.d.). Benchchem.

- Mass fragmentation pattern of compound 15 a. (n.d.).

- MS fragment

- The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. (2023). ScienceDirect.

- 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. (n.d.). BLDpharm.

- Mass Spectrometry Fragmentation P

- Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. (2025).

- Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. (2025).

- Predicting Electron Ionization Mass Spectra Using Excited-State Molecular Dynamics. (2022). eScholarship.org.

- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,4-Dimethyl-9H-carbazole-3-carbaldehyde (14501-66-7) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 1,4-dimethyl-9h-carbazole-3-carbaldehyde (C15H13NO) [pubchemlite.lcsb.uni.lu]

- 8. chemuniverse.com [chemuniverse.com]